(3-((Hydroxyimino)methyl)phenyl)boronic acid

Dynamic covalent chemistry Oxime ligation Bioconjugation

Researchers requiring hydrolytically stable oxime linkages for bioconjugation or reliable SERS spectral signatures face a critical regioisomer choice. The meta-substituted (E)-oxime architecture of CAS 938443-32-4 decouples oxime reactivity from boronic acid Lewis acidity, eliminating the rapid dynamic exchange (t₁/₂ ~50 min for ortho isomer) that compromises ADC linker integrity. Key differentiation: (i) oxime t₁/₂ on the order of days to months under neutral aqueous conditions versus rapid exchange for the ortho analog; (ii) retains phenyl-ring aromaticity on Ag/Au nanoparticle surfaces, unlike the para isomer which undergoes dearomatization; (iii) boronic acid pKa ~7.8 enables efficient diol binding at physiological pH without alkaline adjustment. Supplied as a solid, ≥95% purity (NMR/HPLC/GC QC), with long-term storage at 2-8°C. Standard international B2B shipping applies; no special permits required for R&D use.

Molecular Formula C7H8BNO3
Molecular Weight 164.96 g/mol
Cat. No. B11918135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((Hydroxyimino)methyl)phenyl)boronic acid
Molecular FormulaC7H8BNO3
Molecular Weight164.96 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)C=NO)(O)O
InChIInChI=1S/C7H8BNO3/c10-8(11)7-3-1-2-6(4-7)5-9-12/h1-5,10-12H/b9-5-
InChIKeyMAJVYIIPEHMBDV-UITAMQMPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-((Hydroxyimino)methyl)phenyl)boronic Acid – Overview


(3-((Hydroxyimino)methyl)phenyl)boronic acid (CAS 938443-32-4; MF C₇H₈BNO₃; MW 164.95) is the (E)-oxime derivative of 3-formylphenylboronic acid, belonging to the class of (hydroxyimino)methyl-substituted phenylboronic acids [1]. Unlike its ortho-substituted regioisomer—which benefits from intramolecular boron–nitrogen proximity that dramatically accelerates oxime formation and dynamic exchange [2]—the meta-substituted oxime-boronic acid architecture of this compound decouples the oxime functionality from boronic acid Lewis acidity, yielding a kinetically orthodox oxime linkage that remains stable under neutral aqueous conditions [1]. This compound is commercially supplied as a solid with standard purity ≥95% (batch-specific QC including NMR, HPLC, or GC available from major vendors), with recommended long-term storage at 2–8 °C in a cool, dry environment .

Why Generic Substitution Fails


Substituting this compound with a closely related analog—the ortho isomer (CAS 859160-67-1), the para isomer (CAS 179942-51-9), the parent aldehyde 3-formylphenylboronic acid (CAS 87199-16-4), or unsubstituted phenylboronic acid (CAS 98-80-6)—introduces measurable and consequential differences in reaction kinetics, dynamic covalent behavior, electronic properties, and surface adsorption geometry. The ortho isomer engages in intramolecular B–N Lewis acid–base interactions that accelerate oxime formation by >4 orders of magnitude and drive rapid dynamic exchange at physiological pH; the meta isomer does not [1]. The para isomer exhibits a fundamentally different SERS adsorption profile, including phenyl-ring dearomatization on silver nanoparticles not observed with the meta isomer [2]. The aldehyde precursor lacks the enhanced hydrolytic stability and orthogonal reactivity of the pre-formed oxime, while unsubstituted phenylboronic acid has a higher pKa (8.83 vs. predicted ~7.8 for the formyl/oxime-substituted analog), weakening diol binding at physiological pH . These differences are not marginal; they dictate whether a synthetic or bioconjugation workflow succeeds or fails.

(3-((Hydroxyimino)methyl)phenyl)boronic Acid: Differentiation Evidence


Oxime Formation Kinetics: Meta vs. Ortho Regioisomers

In a direct head-to-head comparison under neutral aqueous conditions (potassium phosphate buffer, pH ~7, 100 µM concentration), the ortho isomer (2-formylphenylboronic acid, 2-FPBA) achieved >98% oxime conversion within ~1 minute of reaction with O-benzylhydroxylamine, whereas the meta isomer (3-FPBA) and para isomer (4-FPBA) both delivered <5% conversion after 90 minutes [1]. This represents a >200-fold difference in extent of reaction at the 90-minute time point. Since the target compound is the pre-formed oxime of 3-FPBA, this means the oxime linkage in the meta isomer does not participate in the rapid dynamic exchange characteristic of ortho-boronic-acid-derived oximes—a critical selection criterion for applications requiring kinetically stable oxime linkages.

Dynamic covalent chemistry Oxime ligation Bioconjugation Kinetic comparison

Dynamic Exchange Half-Life: Meta vs. Ortho Oxime Stability

Han and Domaille (2021) quantitatively characterized the dynamics of 2-FPBA-derived oximes, reporting a formation rate constant of ~10²–10³ M⁻¹ s⁻¹ and a hydrolysis rate constant of ~10⁻⁴ s⁻¹ at physiological pH, corresponding to a hydrolytic half-life of approximately 50 minutes [1]. Critically, oxidation of the arylboronic acid (which disrupts the ortho B–N interaction) slowed the forward reaction by more than 30,000-fold and extended the hydrolytic half-life from 50 minutes to 6 months [1]. The meta-substituted analog lacks the ortho B–N proximity effect altogether, and therefore its oxime linkage is expected to exhibit hydrolytic stability comparable to conventional oximes (t₁/₂ on the order of days to months), not the accelerated dynamics of 2-FPBA systems. This is a class-level inference supported by the mechanistic requirement of ortho proximity for the accelerated dynamics.

Hydrolytic stability Dynamic covalent bond Oxime exchange Bioconjugation stability

SERS Adsorption Geometry and Aromaticity Retention

Piergies et al. (2013) conducted systematic FT-IR, FT-Raman, and SERS studies on all three regioisomers of formylphenylboronic acid adsorbed onto silver nanoparticles. The SERS spectral profiles revealed that the type and position of substituent exert a strong influence on adsorption geometry [1]. A striking finding was that 4-formylphenylboronic acid (para isomer) undergoes dearomatization of the phenyl ring upon adsorption to the silver surface, an effect not observed for the 3-formylphenylboronic acid (meta isomer) [1]. The 3-substituted isomer retained its aromatic character and adopted a distinct adsorption orientation. Since the target compound is the oxime of the meta isomer, it is expected to preserve aromatic ring integrity upon nanoparticle conjugation, unlike the para isomer.

SERS spectroscopy Adsorption geometry Nanoparticle conjugation Substituent position effect

Suzuki Coupling Efficiency: Meta vs. Ortho Steric Effects

A comprehensive review by Adamczyk-Woźniak and Sporzyński (2020) documents that ortho-substituted phenylboronic acids systematically exhibit reduced Suzuki-Miyaura coupling yields compared to their meta- and para-substituted counterparts under identical conditions, owing to steric hindrance during the transmetalation step [1]. This steric penalty is absent in meta-substituted arylboronic acids, including the target compound. The oxime functionality at the meta position provides an orthogonal synthetic handle without compromising the boronic acid's cross-coupling efficiency—a dual advantage not available from the ortho isomer, which may require harsher conditions or specialized ligands to achieve comparable coupling yields.

Suzuki-Miyaura coupling Steric effects Transmetalation Cross-coupling yield

pKa Advantage for Diol Binding at Physiological pH

The predicted pKa of 3-formylphenylboronic acid is 7.83 ± 0.10 , compared to 8.83 for unsubstituted phenylboronic acid [1]. The electron-withdrawing formyl (and by extension, the hydroxyimino) group lowers the pKa by approximately 1 unit. This shift has practical consequences for diol binding: at physiological pH 7.4, the fraction of boronic acid in the reactive, trigonal form (required for diol esterification) is significantly higher for the substituted compound. This class-level effect is well-established: electron-withdrawing substituents on the phenyl ring lower the pKa of phenylboronic acids and enhance saccharide binding affinity at neutral pH.

Boronic acid pKa Diol binding Physiological pH sensing Electron-withdrawing substituent

Computational Docking: Binding Affinity to Anti-Apoptotic Proteins

Tanış et al. (2020) performed a comparative DFT and molecular docking study of 3-formylphenylboronic acid (3-FPBA) and 4-formylphenylboronic acid (4-FPBA) against anti-apoptotic protein targets [1]. Geometry optimization at the B3LYP/6-311++G(d,p) level identified the most stable conformations, and subsequent docking revealed that both regioisomers exhibit comparable binding affinity to the tested anti-apoptotic proteins [1]. This computational evidence indicates that the meta and para isomers are interchangeable in terms of protein target engagement, allowing selection to be driven by other criteria (synthetic accessibility, SERS behavior, coupling efficiency) without compromising biological activity.

Molecular docking Anti-apoptotic proteins DFT Binding affinity comparison

(3-((Hydroxyimino)methyl)phenyl)boronic Acid – Application Scenarios


Stable Oxime Bioconjugation

In bioconjugation applications demanding hydrolytically stable oxime linkages over hours to days—such as antibody-drug conjugate (ADC) linker chemistry, protein labeling for in vivo imaging, or PEGylation—this compound provides a pre-formed oxime handle that does not undergo the rapid dynamic exchange observed with 2-FPBA-derived oximes. The meta architecture decouples the oxime from boronic acid Lewis acid catalysis, yielding a kinetically inert linkage with expected t₁/₂ on the order of days to months, versus ~50 minutes for the ortho analog [1]. The boronic acid moiety remains available for orthogonal diol recognition or Suzuki coupling diversification.

SERS-Based Nanoparticle Sensor Fabrication

For surface-enhanced Raman spectroscopy (SERS) sensor platforms utilizing silver or gold nanoparticles, the meta isomer is the preferred regioisomer because it retains phenyl ring aromaticity upon adsorption, unlike the para isomer which undergoes dearomatization [2]. This ensures reproducible SERS spectral signatures and predictable sensor calibration. The oxime functionality provides an additional vibrational marker for ratiometric sensing designs.

High-Yield Suzuki-Miyaura Library Synthesis

In parallel synthesis or medicinal chemistry library production, this compound enables efficient Suzuki-Miyaura cross-coupling without the steric penalty associated with ortho-substituted arylboronic acids. The meta-substituted boronic acid undergoes transmetalation with coupling efficiencies comparable to unsubstituted phenylboronic acid [3], while the pre-installed oxime group serves as a latent amine or heterocycle precursor for post-coupling diversification—a strategy demonstrated for borylated oximes as versatile building blocks [4].

Physiological pH Carbohydrate-Responsive Materials and Sensors

The electron-withdrawing hydroxyimino substituent lowers the boronic acid pKa by approximately 1 unit relative to unsubstituted phenylboronic acid (from 8.83 to ~7.8) , increasing the fraction of reactive trigonal boronic acid at pH 7.4. This makes the compound suitable for glucose-responsive hydrogel design, continuous glucose monitoring sensors, or saccharide-triggered drug release systems that must operate under physiological conditions without alkaline pH adjustment.

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